molecular formula C22H31NO2 B2783991 N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide CAS No. 1797694-67-7

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide

Cat. No.: B2783991
CAS No.: 1797694-67-7
M. Wt: 341.495
InChI Key: AVBOXZBGDJWMPK-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide is a complex organic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a diamond-like framework that imparts significant stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide typically involves multiple steps, starting from adamantane. One common method involves the functionalization of adamantane through radical reactions, which can introduce various substituents onto the adamantane core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material. The robustness of the reaction conditions and the availability of starting materials are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the adamantane core .

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of these macromolecules, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context .

Comparison with Similar Compounds

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other adamantane derivatives .

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-22(25-2,19-7-5-4-6-8-19)15-23-20(24)21-12-16-9-17(13-21)11-18(10-16)14-21/h4-8,16-18H,3,9-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBOXZBGDJWMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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